4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine
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Overview
Description
4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine is a complex organic compound that features a piperazine ring, a pyridine ring, and a morpholine ring, all connected through a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine typically involves the following steps:
Formation of Piperazine Derivatives: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a halogenated pyridine derivative reacts with the piperazine ring.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Morpholine Ring Formation: The morpholine ring is formed through cyclization reactions involving diethanolamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and pyridine rings.
Common Reagents and Conditions
Substitution: Halogenated derivatives, nucleophiles, electrophiles; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)benzamide: Similar structure but with a benzamide group instead of a morpholine ring.
4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)thiophene: Contains a thiophene ring instead of a morpholine ring.
Uniqueness
4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine is unique due to its combination of piperazine, pyridine, and morpholine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C13H20N4O3S |
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Molecular Weight |
312.39 g/mol |
IUPAC Name |
4-(4-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C13H20N4O3S/c18-21(19,17-7-9-20-10-8-17)13-11-15-2-1-12(13)16-5-3-14-4-6-16/h1-2,11,14H,3-10H2 |
InChI Key |
CHBLQWUGVMAIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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